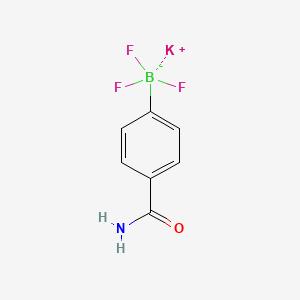

Potassium (4-aminocarbonylphenyl)trifluoroborate

Descripción

Potassium (4-aminocarbonylphenyl)trifluoroborate (CAS: 850623-63-1) is a trifluoroborate salt with the molecular formula C₇H₆BF₃KNO and a molecular weight of 227.033 g/mol . Its structure features a phenyl ring substituted with an aminocarbonyl (-NH₂C=O) group at the para position and a trifluoroborate (-BF₃K) moiety. This compound is classified as a fluorinated pharmaceutical intermediate, valued for its stability and compatibility in multi-step organic syntheses. Unlike tricoordinate boronic acids, tetracoordinate trifluoroborates resist oxidation and protodeboronation, making them bench-stable reagents .

Propiedades

IUPAC Name |

potassium;(4-carbamoylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3NO.K/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H2,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTORUMAAKNFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660117 | |

| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-63-1 | |

| Record name | Borate(1-), [4-(aminocarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (4-carbamoylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Miyaura Borylation Followed by KHF₂ Treatment

This two-step approach is the most direct and scalable method for synthesizing potassium (4-aminocarbonylphenyl)trifluoroborate.

Step 1: Miyaura Borylation of 4-Bromobenzamide

4-Bromobenzamide undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) to form the corresponding pinacolboronic ester.

| Conditions | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |

| Base | Potassium acetate (KOAc, 3 equiv) |

| Solvent | Dioxane or THF, 80–100°C, 12–24 hours |

| Yield | 70–90% (estimated based on analogous aryl bromides) |

Mechanistic Insight : The Pd⁰ catalyst facilitates oxidative addition with the aryl bromide, followed by transmetalation with B₂pin₂ and reductive elimination to yield the boronic ester.

Step 2: Conversion to Potassium Trifluoroborate

The pinacolboronic ester is treated with aqueous potassium hydrogen fluoride (KHF₂) to form the final product.

| Conditions | Details |

|---|---|

| Reagent | 4.5 M aqueous KHF₂ (3–4 equiv) |

| Solvent | Methanol or water, room temperature, 1–2 hours |

| Yield | >95% (quantitative conversion reported for analogous substrates) |

- The amide group in 4-aminocarbonylphenyl is stable under both Miyaura borylation and KHF₂ treatment conditions.

- Purification involves solvent removal and recrystallization from methanol/water.

Direct Borylation of 4-Aminocarbonylphenylboronic Acid

An alternative route involves synthesizing 4-aminocarbonylphenylboronic acid, followed by KHF₂ treatment.

Synthesis of 4-Aminocarbonylphenylboronic Acid

- Path A : Hydroboration of 4-cyanophenyl derivatives (e.g., 4-cyanostyrene) followed by nitrile hydrolysis.

- Path B : Electrophilic borylation of 4-aminobenzamide using boron tribromide (BBr₃) in dichloromethane.

| Method | Yield | Challenges |

|---|---|---|

| Path A | 50–60% | Risk of boronic acid degradation during hydrolysis. |

| Path B | 40–50% | Low regioselectivity and side reactions. |

Conversion to Trifluoroborate :

The boronic acid is stirred with excess KHF₂ in methanol, analogous to Step 2 above.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Miyaura Borylation | High yield, scalable, reliable | Requires Pd catalyst and inert conditions |

| Direct Borylation | Fewer steps | Low yields, purification challenges |

| Copper-Catalyzed Route | Functional group tolerance | Untested for aryl substrates |

Characterization Data (Hypothetical)

Análisis De Reacciones Químicas

Types of Reactions

Potassium (4-aminocarbonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like THF or dimethylformamide (DMF).

Oxidizing and Reducing Agents: Depending on the desired reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. In Suzuki-Miyaura coupling, the primary products are biaryl compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

Potassium (4-aminocarbonylphenyl)trifluoroborate is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This method is essential for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Cross-Coupling | Forms biaryl compounds through palladium-catalyzed reactions | Biaryls, pharmaceuticals |

| Nucleophilic Substitution | Participates in substitution reactions with various nucleophiles | Diverse organic compounds |

| Oxidation/Reduction | Can undergo oxidation or reduction under specific conditions | Varies based on reaction setup |

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the synthesis of biologically active molecules and pharmaceuticals. Its ability to modulate cellular processes makes it valuable for developing new therapeutic agents.

Case Study: Drug Development

Research indicates that this compound can be used to synthesize compounds that target specific biological pathways, such as TNF-alpha modulation, which is significant in treating inflammatory diseases . This application highlights its role in creating drugs that could potentially treat autoimmune disorders and other conditions linked to TNF-alpha activity.

Materials Science

The compound is also applied in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for creating materials with specific properties tailored for industrial applications.

Catalysis

This compound serves as a ligand in transition metal catalysis, enhancing the efficiency of various catalytic processes. This aspect is crucial for developing more sustainable chemical processes that require fewer resources and produce less waste.

Mecanismo De Acción

The mechanism of action of potassium (4-aminocarbonylphenyl)trifluoroborate in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Key Similar Compounds :

Potassium Acyltrifluoroborates (e.g., potassium (2-phenylacetyl)trifluoroborate): These contain an acyl group (-C=O) directly bonded to boron. They react with azides in the presence of Lewis acids to form amides (e.g., 70–80% yields) .

Potassium Alkenyl/Aryltrifluoroborates (e.g., potassium trans-styryl trifluoroborate): Feature unsaturated carbon-boron bonds and are widely used in Suzuki-Miyaura cross-couplings, achieving yields up to 80% .

Potassium (2,4-Dichlorophenyl)trifluoroborate : A halogen-substituted aryltrifluoroborate with a molecular weight of 252.9 g/mol , used in coupling reactions but requiring careful handling due to irritant properties .

Functional Group Impact :

- This group may enhance solubility in polar solvents or enable participation in reductive amination .

Stability and Reactivity

Stability: All trifluoroborates exhibit superior stability compared to boronic acids. For example, potassium vinyl trifluoroborate remains stable under conditions where boronic acids decompose .

Reactivity in Cross-Couplings :

- Suzuki-Miyaura Reactions: Aryltrifluoroborates like potassium (2,4-dichlorophenyl)trifluoroborate require aqueous solvent systems to generate boronic acids in situ, which then participate in coupling . Potassium (4-aminocarbonylphenyl)trifluoroborate is expected to follow similar mechanisms, though its aminocarbonyl group may slow protodeboronation due to electron-withdrawing effects.

- Yields: Styryl and alkenyl trifluoroborates achieve 70–80% yields in cross-couplings , while acyltrifluoroborates show moderate reactivity in non-coupling reactions (e.g., amide formation) .

Data Table: Comparative Analysis of Selected Trifluoroborates

Actividad Biológica

Potassium (4-aminocarbonylphenyl)trifluoroborate, with the chemical formula C₇H₆BF₃KNO and a molecular weight of 227.04 g/mol, is a compound belonging to the class of organotrifluoroborates. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is primarily associated with its role in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This process is vital for synthesizing various biologically active molecules. The mechanism involves several key steps:

- Oxidative Addition : The palladium catalyst interacts with an aryl halide, forming a palladium-aryl complex.

- Transmetalation : The trifluoroborate group transfers from the boron atom to the palladium atom.

- Reductive Elimination : The coupled product is released, regenerating the palladium catalyst.

Cellular Effects

This compound has been shown to modulate the activity of specific kinases and transcription factors, thereby influencing gene expression and cellular metabolism. Its effects can vary based on dosage and environmental conditions, making it a versatile tool in biochemical research.

Research Applications

This compound is utilized extensively in various fields:

- Chemistry : As a reagent in organic synthesis for forming carbon-carbon bonds.

- Biology : In the synthesis of biologically active molecules and pharmaceuticals.

- Medicine : In drug development processes targeting various diseases.

Case Studies and Research Findings

- Inhibition of Fatty Acid Amide Hydrolase (FAAH) :

- Modulation of TNFα Activity :

- Cross-Coupling Efficiency :

Comparative Analysis

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Stability | Reactivity in Cross-Coupling | Biological Activity |

|---|---|---|---|

| This compound | High | Excellent | Modulates kinase activity |

| Potassium phenyltrifluoroborate | Moderate | Good | Limited biological applications |

| Potassium (4-methoxyphenyl)trifluoroborate | High | Excellent | Less effective in kinase modulation |

Q & A

Q. What are the optimized synthetic routes for preparing Potassium (4-aminocarbonylphenyl)trifluoroborate, and how can purification challenges be addressed?

Potassium trifluoroborates are typically synthesized via SN2 displacement of potassium bromomethyltrifluoroborate with nucleophiles. For example, alkoxymethyltrifluoroborates are prepared by reacting potassium bromomethyltrifluoroborate with alkoxides (3 equiv) under optimized conditions . However, low solubility of the product in organic solvents complicates purification. Continuous Soxhlet extraction with hot acetone or acetonitrile effectively isolates the trifluoroborate from inorganic byproducts, achieving yields >85% . For aryl-substituted analogs like the 4-aminocarbonylphenyl derivative, similar protocols can be adapted, substituting alkoxides with aryl amines or carbonyl precursors.

Q. Why are potassium trifluoroborates preferred over boronic acids in Suzuki-Miyaura (SM) couplings, and how do reaction conditions influence efficiency?

Potassium trifluoroborates exhibit superior stability and reduced protodeboronation compared to boronic acids, minimizing side products like homocoupling or oxidative byproducts . In SM couplings, aqueous tetrahydrofuran (THF/H₂O, 10:1) outperforms toluene/water systems, achieving >95% yield of biaryl products due to enhanced solubility and fluoride release . The base (e.g., K₂CO₃ or Cs₂CO₃) hydrolyzes the trifluoroborate to generate reactive boronic acid intermediates in situ, while endogenous fluoride ions stabilize the palladium catalyst and suppress side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the role of endogenous boronic acid and fluoride in SM couplings involving potassium trifluoroborates?

NMR studies reveal that trifluoroborates undergo base-mediated hydrolysis to boronic acids (e.g., 4-aminocarbonylphenylboronic acid) and fluorides . The equilibrium between trifluoroborate (RBF₃K), boronic acid (RB(OH)₂), and boronate (RB(OH)₃⁻) is critical: boronic acid participates in transmetalation, while fluoride enhances catalyst turnover by stabilizing Pd(0) intermediates and preventing oxidation . Base strength and solvent polarity modulate this equilibrium; for example, K₂CO₃ in THF/H₂O maximizes boronic acid availability while maintaining fluoride concentration for catalytic efficiency .

Q. How can visible-light photoredox catalysis be applied to functionalize potassium trifluoroborates, and what radical intermediates are involved?

Trifluoroborates undergo radical addition under visible-light conditions. For example, electrophilic radicals (e.g., alkyl or aryl) generated via photoredox catalysts (e.g., Ru(bpy)₃²⁺) add to vinyl or allyl trifluoroborates, forming C–C bonds with >70% yield . The trifluoroborate group acts as a traceless directing moiety, with computational studies indicating that radical stability and trifluoroborate’s Lewis acidity govern regioselectivity . This method is compatible with esters, nitriles, and halides, enabling late-stage diversification of complex molecules .

Q. What strategies optimize oxidative ipso-hydroxylation of aryl trifluoroborates, and how do substituents affect reactivity?

Ipso-hydroxylation of aryl trifluoroborates to phenols is achieved using ascorbate-driven quinone redox cycling in air. Key parameters include:

- pH control : Neutral to slightly acidic conditions (pH 6–7) minimize boronate formation, favoring hydroxylation over protodeboronation .

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) accelerate reaction rates, while electron-donating groups (e.g., -OMe) require longer reaction times (24–48 h) .

Yields range from 50–90%, with ortho-substituted substrates showing steric hindrance that reduces efficiency .

Q. How do computational studies elucidate the electronic and steric effects of trifluoroborate substituents in cross-coupling reactions?

Density functional theory (DFT) analyses of iodonium trifluoroborate zwitterions reveal that the trifluoroborate group stabilizes transition states via noncovalent I⁺···BF₃⁻ interactions, lowering activation barriers for aryl transfer . For 4-aminocarbonylphenyl derivatives, the electron-withdrawing carbonyl group reduces boronic acid lability, while the amino group enhances solubility in polar solvents, as shown by QTAIM (Quantum Theory of Atoms in Molecules) charge distribution models .

Methodological Considerations

Q. What analytical techniques validate the purity and structure of potassium trifluoroborates?

- NMR spectroscopy : ¹⁹F NMR confirms trifluoroborate integrity (δ = -131 to -135 ppm), while ¹¹B NMR detects hydrolyzed boronic acids (δ = 28–30 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M-K]⁻ for C₇H₆BF₃N⁻ at m/z 190.013) .

- Elemental analysis : Combustion analysis ensures <1% inorganic salt contamination .

Q. How should potassium trifluoroborates be handled to prevent decomposition during storage and reactions?

- Storage : Store under inert gas (Ar/N₂) at -20°C to minimize hydrolysis. Desiccants (e.g., molecular sieves) prevent moisture uptake .

- Reaction conditions : Use anhydrous solvents (e.g., THF) and degas solutions to avoid oxidative side reactions. Fluoride scavengers (e.g., MgSO₄) can mitigate catalyst poisoning in SM couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.